

# m-PEG8-thiol molecular weight and formula

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## Compound of Interest

Compound Name: *m-PEG8-thiol*

Cat. No.: B609302

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## An In-depth Technical Guide to **m-PEG8-thiol**

This technical guide provides comprehensive information on the properties, applications, and experimental use of **m-PEG8-thiol**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Information

**m-PEG8-thiol** is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group ("m") and a reactive thiol (-SH) group. The "8" denotes the number of ethylene glycol repeat units. This heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and materials science due to its defined length, hydrophilicity, and specific reactivity.

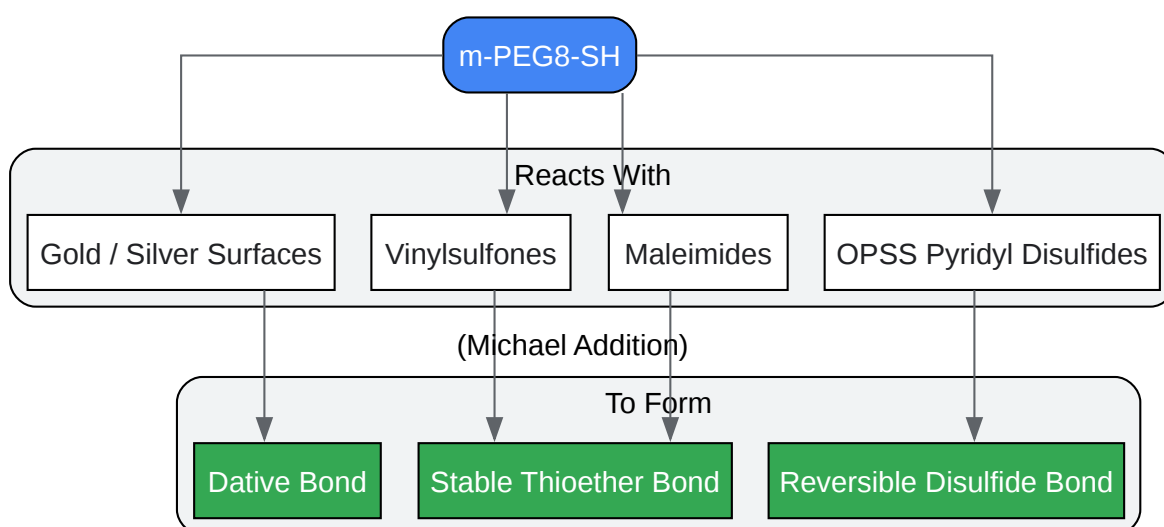
## Physicochemical Properties

The key properties of **m-PEG8-thiol** are summarized in the table below, compiled from various suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Citations
Molecular Formula	C <sub>17</sub> H <sub>36</sub> O <sub>8</sub> S	[1][2][4][5]
Molecular Weight	400.53 g/mol	[1][2][4][5]
CAS Number	651042-83-0	[1][3][5]
Appearance	Colorless to light yellow liquid	[2]
Purity	Typically >95%	[1][2][3][5]
Solubility	Water, DMSO, DMF, Methylene Chloride, Acetonitrile	[5]
Storage	Store at -20°C, protect from light.[2][3][5] Hygroscopic.[5]	[2][3][5]

## Chemical Reactivity

The terminal thiol group is the key functional handle of the molecule. It exhibits specific reactivity towards a range of chemical groups, enabling covalent linkage to proteins, surfaces, and other molecules.



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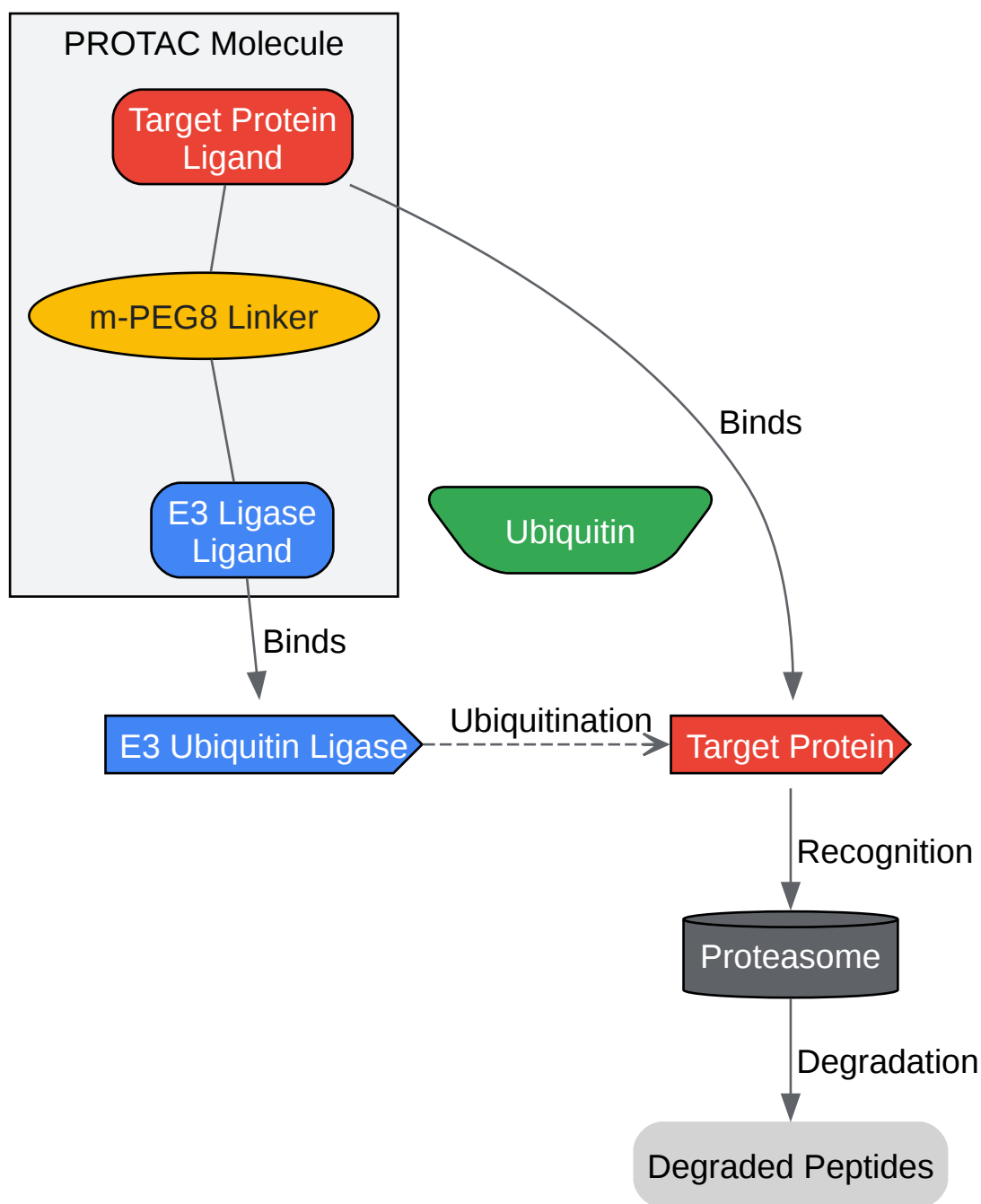
Caption: Reactivity of **m-PEG8-thiol**'s terminal sulfhydryl group.

## Key Applications in Research and Drug Development

The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, while the thiol group allows for precise chemical ligation.

### PROTAC Linker

**m-PEG8-thiol** serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[2][6]</sup> PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.<sup>[2]</sup> The PEG linker physically separates the two ligand-binding moieties, and its length and composition are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.<sup>[1]</sup>



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Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.

## Surface Modification and Passivation

The thiol group forms strong dative bonds with transition metal surfaces, particularly gold and silver.<sup>[5][7]</sup> This property is exploited to:

- Passivate Surfaces: Create a hydrophilic, non-immunogenic layer on nanoparticles or biosensors to prevent non-specific protein adsorption.[5]
- Functionalize Nanoparticles: **m-PEG8-thiol** can stabilize gold nanorods (AuNRs) or other nanoparticles, enhancing their biocompatibility and providing a platform for attaching other biomolecules.[8][9]

## Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of drug development. It can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The thiol group on **m-PEG8-thiol** allows for site-specific conjugation to molecules containing maleimides or other thiol-reactive groups, offering greater control over the final conjugate structure compared to amine-reactive PEGylation.[10][11]

## Experimental Protocols

The following are representative protocols for common applications of **m-PEG8-thiol**. Researchers should optimize reaction conditions for their specific molecules.

### Protocol: Conjugation to a Maleimide-Activated Protein

This protocol describes the covalent attachment of **m-PEG8-thiol** to a protein that has been functionalized with a maleimide group. The reaction is a Michael addition that forms a stable thioether bond.

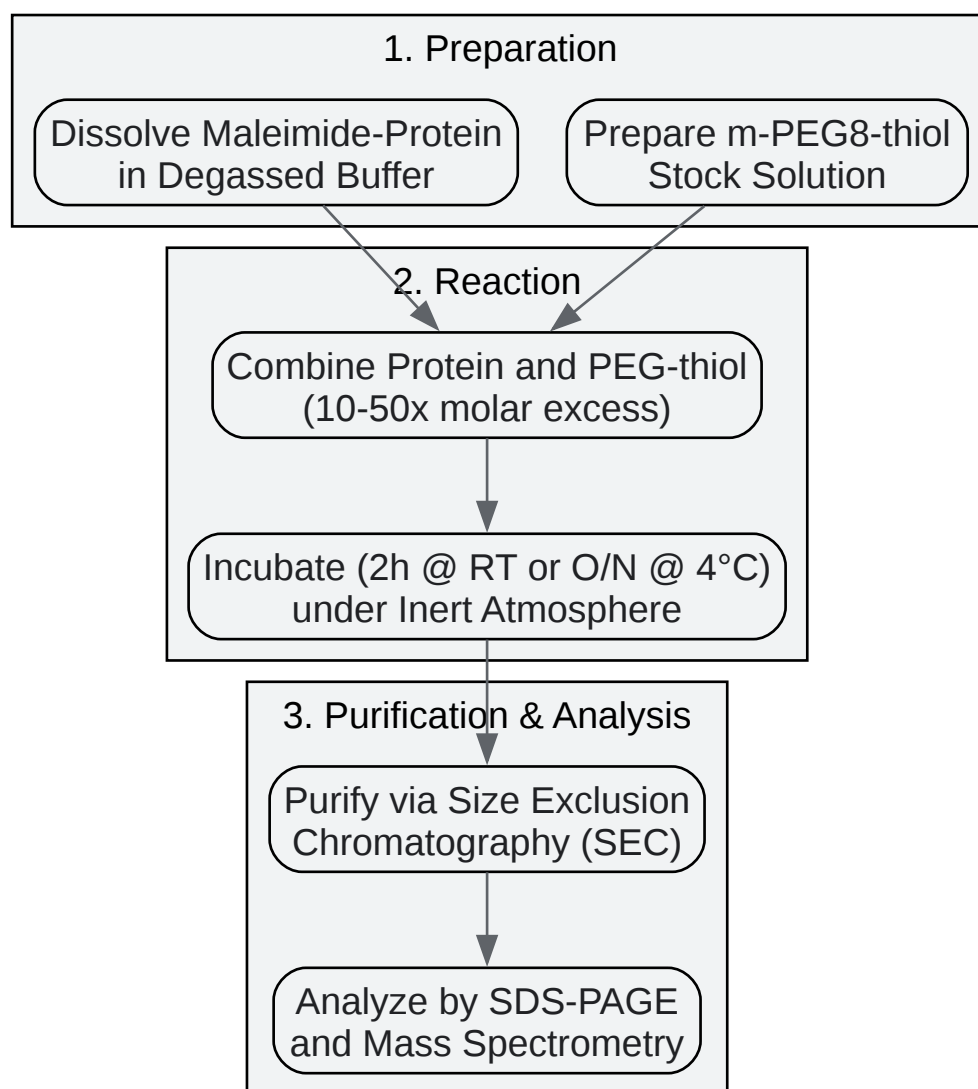
Materials:

- Maleimide-activated protein
- **m-PEG8-thiol**
- Conjugation Buffer: Phosphate-buffered saline (PBS) pH 6.5-7.5, containing 1-10 mM EDTA. (Note: Basic conditions can favor disulfide bond formation and maleimide hydrolysis).
- Degassing equipment or nitrogen/argon gas.

- Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

- Preparation: Allow **m-PEG8-thiol** to warm to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) in degassed conjugation buffer immediately before use.
- Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
- Reaction: Add a 10- to 50-fold molar excess of the **m-PEG8-thiol** solution to the protein solution.
- Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.
- Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added.
- Purification: Remove excess **m-PEG8-thiol** and other reagents from the conjugated protein using SEC or dialysis.
- Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.



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Caption: Experimental workflow for protein conjugation.

## Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the ligand exchange process to coat citrate-stabilized AuNPs with **m-PEG8-thiol**.

Materials:

- Aqueous solution of citrate-stabilized AuNPs.

- **m-PEG8-thiol**.
- Anhydrous ethanol or methanol.
- Centrifugation equipment.

Procedure:

- Preparation: Prepare a stock solution of **m-PEG8-thiol** (e.g., 1 mM) in anhydrous ethanol or methanol.
- Reaction: Add the **m-PEG8-thiol** solution to the AuNP solution. The final concentration of **m-PEG8-thiol** should be in large excess relative to the surface area of the nanoparticles. A typical starting point is a concentration of  $\sim 1 \mu\text{M}$  for a standard  $\sim 15 \text{ nm}$  AuNP solution.
- Incubation: Allow the solution to incubate at room temperature for at least 4-6 hours (or overnight) with gentle stirring to allow for ligand exchange.
- Purification: Purify the PEGylated AuNPs from excess reagents by repeated cycles of centrifugation and resuspension in a clean buffer (e.g., water or PBS).
- Characterization: Confirm successful coating using UV-Vis spectroscopy (observing the surface plasmon resonance peak), Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to confirm changes in surface charge.

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